N-(2,4-dimethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties . The unique structure of this compound, featuring a benzoxazine ring fused with a benzenesulfonamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxyphenylamine with 7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., DMSO, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors, and its inhibition can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis . The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Benzofuran Derivatives: Known for their antimicrobial and anticancer activities, these compounds share some structural similarities with benzenesulfonamide derivatives.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of a benzoxazine ring and a benzenesulfonamide moiety. This structure confers distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H26N2O6S |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O6S/c1-16-5-9-19(10-6-16)34(29,30)27-15-24(33-23-13-17(2)7-12-21(23)27)25(28)26-20-11-8-18(31-3)14-22(20)32-4/h5-14,24H,15H2,1-4H3,(H,26,28) |
InChI Key |
HXJNUHIAYLESHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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